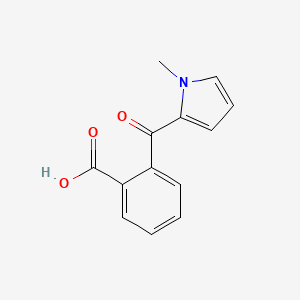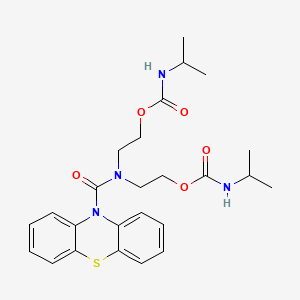
Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s structure includes a carbamic acid ester linked to a phenothiazine derivative, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester typically involves the reaction of phenothiazine derivatives with isopropyl carbamate. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the esterification process. Commonly used catalysts include acidic or basic catalysts, while solvents such as dichloromethane or ethanol are employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester
- Carbamic acid, (1-methylethyl)-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester
Uniqueness
Compared to similar compounds, carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester stands out due to its unique combination of a phenothiazine moiety and a carbamate ester. This structural feature imparts distinct pharmacological properties and reactivity patterns, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
65241-00-1 |
|---|---|
Formule moléculaire |
C25H32N4O5S |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
2-[phenothiazine-10-carbonyl-[2-(propan-2-ylcarbamoyloxy)ethyl]amino]ethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C25H32N4O5S/c1-17(2)26-23(30)33-15-13-28(14-16-34-24(31)27-18(3)4)25(32)29-19-9-5-7-11-21(19)35-22-12-8-6-10-20(22)29/h5-12,17-18H,13-16H2,1-4H3,(H,26,30)(H,27,31) |
Clé InChI |
YUBPQKBFOJVIHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)OCCN(CCOC(=O)NC(C)C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


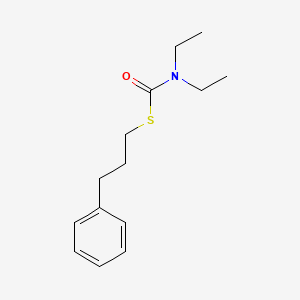
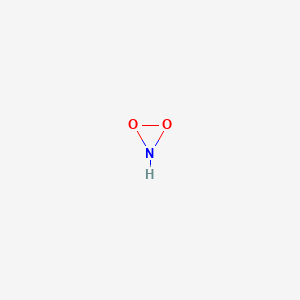
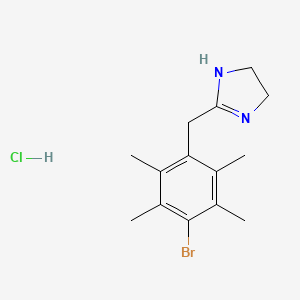
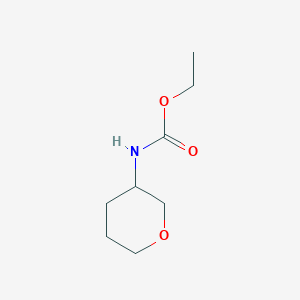
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
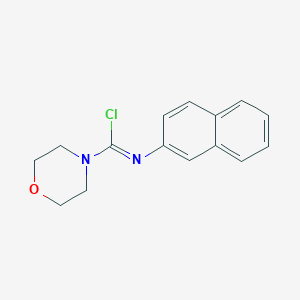
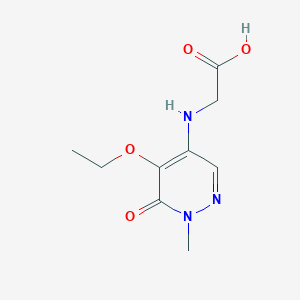

![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)



